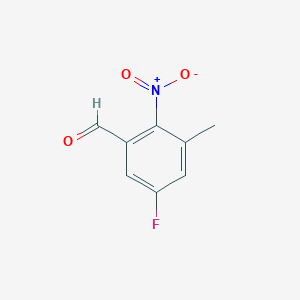
5-Fluoro-3-methyl-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methyl-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C8H6FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in 5-Fluoro-3-methyl-2-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products:
Reduction: 5-Fluoro-3-methyl-2-aminobenzaldehyde.
Oxidation: 5-Fluoro-3-methyl-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways involving aromatic compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity allows for the creation of a wide range of products with desired properties .
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-methyl-2-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific chemical environment .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
3-Fluoro-5-methyl-2-nitrobenzaldehyde: Similar structure but with different positions of the fluorine and methyl groups.
5-Methoxy-2-nitrobenzaldehyde: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a fluorine atom and a nitro group on the benzaldehyde core provides distinct chemical properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C8H6FNO3 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
5-fluoro-3-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-4H,1H3 |
Clé InChI |
NKZLKWWRSBEZIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


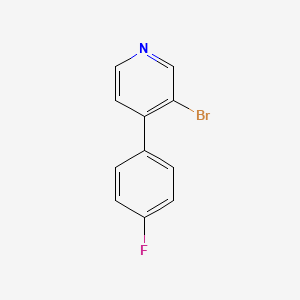
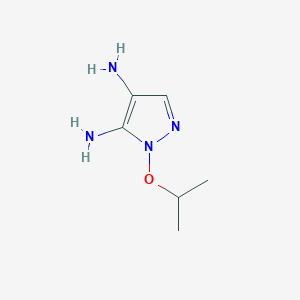
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
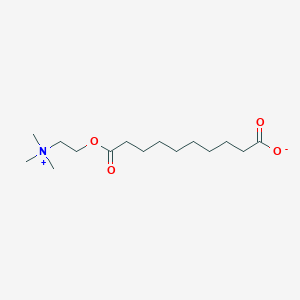
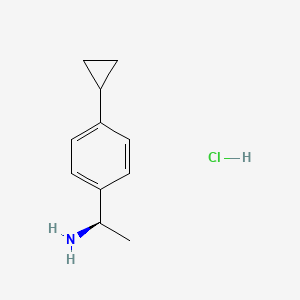
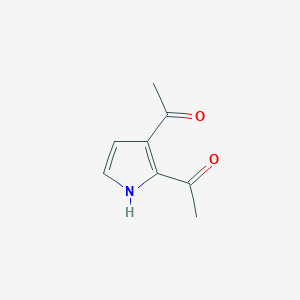
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)

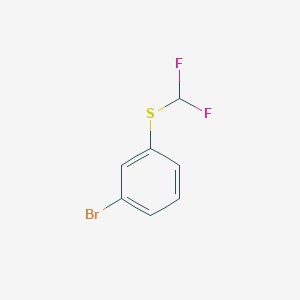
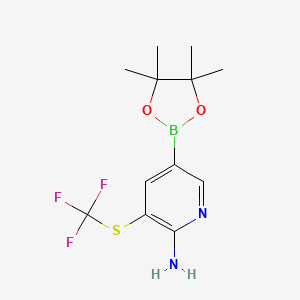

![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
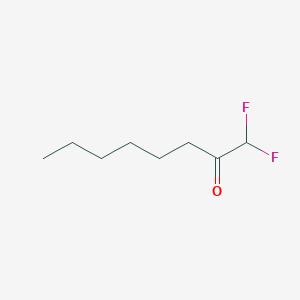
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
